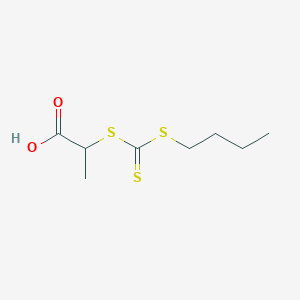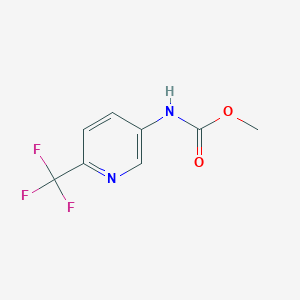
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate
Übersicht
Beschreibung
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate (MTP) is a chemical compound that is widely used in scientific research and lab experiments. It is a versatile compound that has many applications in the field of chemistry, biochemistry, and other related fields. MTP is a synthetic compound that is commonly used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in biochemical and physiological processes.
Wirkmechanismus
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate acts as a ligand in coordination chemistry, where it binds to metal ions and other molecules. This binding helps to stabilize the molecules and increases their reactivity. In biochemical and physiological processes, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate acts as a catalyst, which helps to speed up the reaction rate and increase the efficiency of the process.
Biochemical and Physiological Effects
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in water, making it easy to use in a variety of experiments. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate is relatively stable and non-toxic, making it safe to use in laboratory settings. However, there are some limitations to using Methyl 6-(trifluoromethyl)-3-pyridylcarbamate in lab experiments. It is not very reactive, so it may not be suitable for some types of experiments. Additionally, it may not be suitable for use in experiments that require high temperatures or pressures.
Zukünftige Richtungen
The future of Methyl 6-(trifluoromethyl)-3-pyridylcarbamate in scientific research is promising. It has a wide range of applications in the fields of chemistry, biochemistry, and molecular biology, and it has been used in a variety of laboratory experiments. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have a number of beneficial biochemical and physiological effects, which may be useful in the treatment of certain diseases. In the future, researchers may be able to use Methyl 6-(trifluoromethyl)-3-pyridylcarbamate to develop new drugs and treatments for a variety of conditions. Additionally, researchers may be able to use Methyl 6-(trifluoromethyl)-3-pyridylcarbamate to study the structure and function of proteins, enzymes, and other biological molecules, as well as to study the structure and function of DNA and RNA.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in biochemical and physiological processes. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been used to study the structure and function of DNA and RNA.
Eigenschaften
IUPAC Name |
methyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)13-5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMETKXKAGNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630392 | |
| Record name | Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate | |
CAS RN |
648423-74-9 | |
| Record name | Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
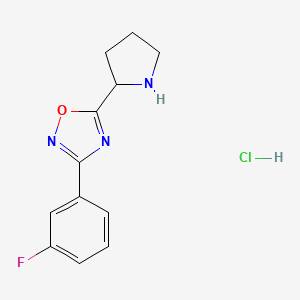
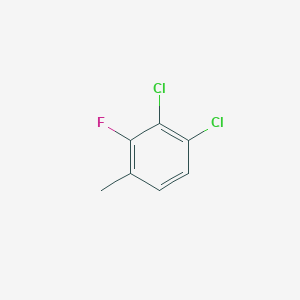
![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)
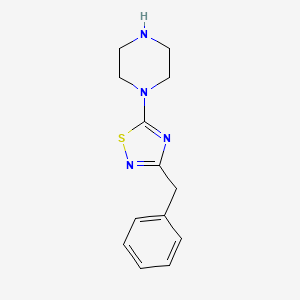
![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)
